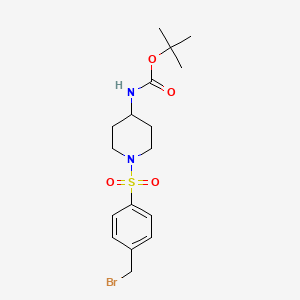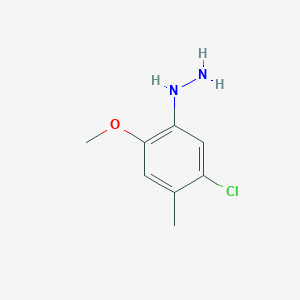![molecular formula C13H12S B8369655 2'-Methyl-[1,1'-biphenyl]-2-thiolE CAS No. 87221-17-8](/img/structure/B8369655.png)
2'-Methyl-[1,1'-biphenyl]-2-thiolE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl[1,1’-biphenyl]-2-thiol is an organic compound with the molecular formula C13H12S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a thiol group (-SH) is attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1-methylbenzene and thiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Procedure: The 2-bromo-1-methylbenzene is reacted with thiophenol in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours.
Purification: After the reaction is complete, the product is purified by column chromatography to obtain pure 2’-Methyl[1,1’-biphenyl]-2-thiol.
Industrial Production Methods
Industrial production methods for 2’-Methyl[1,1’-biphenyl]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-2-disulfide.
Reduction: Formation of 2’-Methyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2’-Methyl[1,1’-biphenyl]-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl[1,1’-biphenyl]: Lacks the thiol group, making it less reactive in certain chemical reactions.
2’-Methyl[1,1’-biphenyl]-4-thiol: Similar structure but with the thiol group at a different position, leading to different reactivity and properties.
2-Phenylthiophenol: Contains a thiol group but lacks the biphenyl structure, resulting in different chemical behavior.
Uniqueness
2’-Methyl[1,1’-biphenyl]-2-thiol is unique due to the presence of both a methyl group and a thiol group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87221-17-8 |
|---|---|
Molekularformel |
C13H12S |
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
2-(2-methylphenyl)benzenethiol |
InChI |
InChI=1S/C13H12S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 |
InChI-Schlüssel |
KOQGXYGQUONZGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Acetamidophenoxy)ethoxy]ethanol](/img/structure/B8369595.png)

![N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8369599.png)









